5-Bromo-2-isobutoxy-3-methylpyridine
Overview
Description
5-Bromo-2-isobutoxy-3-methylpyridine is an organic compound with the molecular formula C10H14BrNO. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, an isobutoxy group at the 2-position, and a methyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isobutoxy-3-methylpyridine typically involves the bromination of 2-isobutoxy-3-methylpyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5-position. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-isobutoxy-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like methanol or dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the pyridine ring or side chains.
Scientific Research Applications
5-Bromo-2-isobutoxy-3-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-isobutoxy-3-methylpyridine depends on the specific reactions it undergoes. In coupling reactions, the bromine atom is replaced by a new carbon-carbon bond through the catalytic action of palladium. The compound’s interactions with biological targets involve binding to specific receptors or enzymes, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine: Similar structure but lacks the isobutoxy group.
3-Bromo-2-isopropoxy-5-methylpyridine: Similar structure with an isopropoxy group instead of an isobutoxy group.
5-Bromopyridine-3-boronic acid: Contains a boronic acid group instead of an isobutoxy group.
Uniqueness
5-Bromo-2-isobutoxy-3-methylpyridine is unique due to the presence of both the isobutoxy and methyl groups on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
5-bromo-3-methyl-2-(2-methylpropoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)6-13-10-8(3)4-9(11)5-12-10/h4-5,7H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMLLYZDSFLJIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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